molecular formula C9H5F2NO2 B8235526 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime

Cat. No.: B8235526
M. Wt: 197.14 g/mol
InChI Key: BYYGMUGRXMVSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime is an organic compound that belongs to the class of indandione derivatives. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indan-1,2-dione core, along with an oxime functional group at the 2 position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-difluoroindan-1,2-dione.

    Oximation: The 5,6-difluoroindan-1,2-dione is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime-N-oxide derivatives.

    Reduction: Reduction of the oxime group can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxime-N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indandione derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Indandione: A closely related compound with similar structural features but lacking the fluorine atoms and oxime group.

    5,6-Difluoroindan-1,2-dione: Similar to 1H-Indene-1,2(3H)-dione- 5,6-difluoro- 2-oxime but without the oxime functional group.

    1,2-Indandione-2-oxime: Similar to this compound but without the fluorine atoms.

Uniqueness

The presence of both fluorine atoms and the oxime group in this compound imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and binding affinity, while the oxime group provides additional sites for chemical modification and interaction with biological targets. This combination of features makes this compound a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5,6-difluoro-2-hydroxyimino-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-6-1-4-2-8(12-14)9(13)5(4)3-7(6)11/h1,3,14H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYGMUGRXMVSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)C1=NO)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5,6-difluoroindan-1-one (Preparation 76) (3.1 g, 18.4 mmol) in MeOH at 40° C. was added isoamylnitrite (3.22 mL, 23.9 mmol) followed by conc. HCl (1.8 mL). The reaction was stirred at 40° C. for 45 min, cooled to rt and poured into water (50 mL). The precipitate was collected by filtration and air-dried to give the title compound: δH(DMSO-d6) 3.77 (2H, s), 7.72-7.85 (2H, m), 12.79 (1H, s).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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